molecular formula C9H14FN6O13P3 B10861875 Fnc-TP

Fnc-TP

Cat. No.: B10861875
M. Wt: 526.16 g/mol
InChI Key: BRACSMALKQTJNX-XZMZPDFPSA-N
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Description

It is a potent nucleoside reverse transcriptase inhibitor with broad-spectrum antiviral activity against human immunodeficiency virus, hepatitis B virus, and hepatitis C virus . This compound is particularly significant in the field of antiviral research due to its ability to inhibit the replication of these viruses effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FNC-TP involves multiple steps, starting from the precursor compound FNCThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct functional groups are introduced and the desired product is obtained .

Industrial Production Methods

Industrial production of this compound requires a scalable and efficient process. One such method involves the use of flash nanocomplexation, which adopts a designed multi-inlet vortex mixer device together with flow rate-controllable pumps to achieve rapid and complete mixing before precipitation or complexation to form nanoparticles . This method allows for continuous and tunable production, making it suitable for large-scale manufacturing.

Properties

Molecular Formula

C9H14FN6O13P3

Molecular Weight

526.16 g/mol

IUPAC Name

[[(2R,3R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H14FN6O13P3/c10-5-6(17)9(14-15-12,27-7(5)16-2-1-4(11)13-8(16)18)3-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5-7,17H,3H2,(H,22,23)(H,24,25)(H2,11,13,18)(H2,19,20,21)/t5-,6-,7+,9+/m0/s1

InChI Key

BRACSMALKQTJNX-XZMZPDFPSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)F

Origin of Product

United States

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